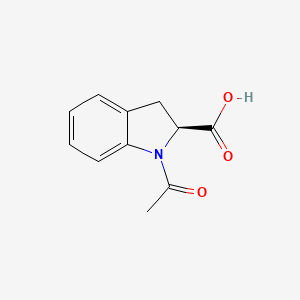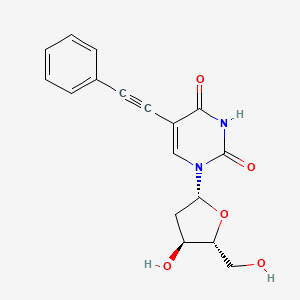![molecular formula C10H9NO2 B1624559 3,4-Dihydro-2H-benzo[c]azepin-1,5-dion CAS No. 41764-17-4](/img/structure/B1624559.png)
3,4-Dihydro-2H-benzo[c]azepin-1,5-dion
Übersicht
Beschreibung
3,4-dihydro-2H-benzo[c]azepine-1,5-dione is a chemical compound that is part of the benzazepinone family . Benzazepinones are known for their wide range of pharmacological activity and are used in the treatment of various diseases such as heart diseases, cancer, and Alzheimer’s disease . They are also found in naturally-occurring alkaloids .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione involves a condensation reaction with O-methylhydroxylamine . Various methods of synthesis of benzazepinones have been reviewed, including hydroamination, carbopalladation, amidation, Friedel–Crafts alkylation, and rearrangements with cycle enlargement .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione was determined by X-ray crystallography . The configuration at the C=N double bond was also determined through this method .Chemical Reactions Analysis
The synthesis of azepine structures, like other fundamental heterocycles, are constantly being developed and improved . Methods for the synthesis of azepine structures include methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihre potenzielle antibakterielle Aktivität hin untersucht. Molekularmodellierungsstudien deuten darauf hin, dass sie gegen verschiedene Mikroorganismen wirksam sein könnte .
Pharmazeutische Synthese
Sie dient als Vorläufer bei der Synthese pharmazeutisch relevanter Benzoxazin-2-on-Derivate, die für die Entwicklung neuer Medikamente wichtig sind .
Krebstherapie
Forscher haben neuartige Analoga dieser Verbindung synthetisiert, mit dem Ziel, neue Therapeutika zu entwickeln, die wirksam das Krebswachstum kontrollieren .
Antiepileptische Eigenschaften
Einige Derivate dieser Verbindung haben starke antiepileptische Aktivitäten gezeigt, was auf ein Potenzial für eine breite Palette von antiepileptischen Wirkungen hinweist .
Mechanochemische Anwendungen
Eine innovative mechanochemische „Parallelsynthese“-Methode verwendet diese Verbindung, um Derivate über eine Eintopf-Dreikomponentenreaktion herzustellen .
Synthese von Dibenzoazepin-Pyridazin-Derivaten
Sie wird als Ausgangsmaterial zur Herstellung von Dibenzoazepin-Pyridazin-Derivaten verwendet, die pharmakologische Bedeutung haben .
Zukünftige Richtungen
The future directions for the study of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione could involve further exploration of its synthesis methods, as well as its potential pharmacological properties . There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Wirkmechanismus
Target of Action
The compound 3,4-dihydro-2H-benzo[c]azepine-1,5-dione, also known as 3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione, has been found to target protein-tyrosine kinases (PTKs), including ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, KDR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
It is believed to inhibit the activity of its target proteins, thereby disrupting the signaling pathways they are involved in . This disruption can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of ErbB1 and ErbB2 can disrupt the ErbB signaling pathway, which is involved in cell proliferation and survival. Similarly, the inhibition of c-Met can affect the HGF/c-Met signaling pathway, which plays a role in cell growth, motility, and morphogenesis .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting PTKs, the compound can disrupt cell signaling, potentially leading to reduced cell proliferation and survival . This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, overall health status, and the presence of other medications .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-2-benzazepine-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-11-10(13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNBVPDDGZEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452515 | |
| Record name | 3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41764-17-4 | |
| Record name | 3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)


![2-(4-Fluorophenyl)-3-methylthio-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624491.png)




